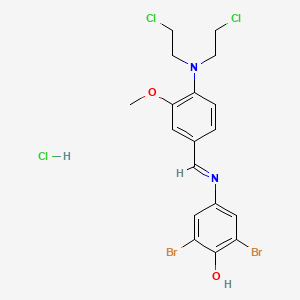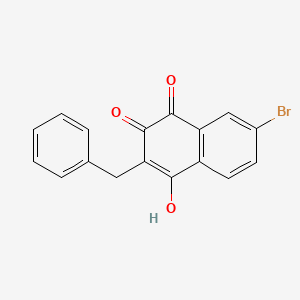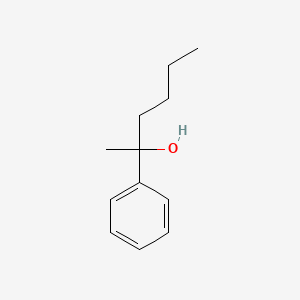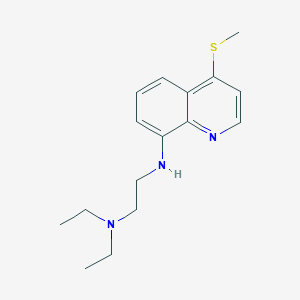
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-YL)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine is a complex organic compound with a unique structure that includes a quinoline ring substituted with a methylsulfanyl group and an ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the quinoline ring system. The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
The ethane-1,2-diamine moiety is then attached to the quinoline ring through a nucleophilic substitution reaction, where the diethylamine group is introduced using diethylamine and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced under catalytic hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The ethane-1,2-diamine moiety can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Alkyl halides, diethylamine, EDCI
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Reduced quinoline derivatives
Substitution: Alkylated ethane-1,2-diamine derivatives
Applications De Recherche Scientifique
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the quinoline ring, which is known for its biological activity.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its entry into cells. The ethane-1,2-diamine moiety can chelate metal ions, potentially inhibiting metalloenzymes involved in critical biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine
- N,N-Dimethyl-N’-(2-phenyl-quinolin-4-yl)-ethane-1,2-diamine
- N,N-Diethyl-1,2-diaminoethane
Uniqueness
N,N-Diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine is unique due to the presence of the methylsulfanyl group on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties compared to similar compounds without this functional group.
Propriétés
Numéro CAS |
5431-53-8 |
|---|---|
Formule moléculaire |
C16H23N3S |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N',N'-diethyl-N-(4-methylsulfanylquinolin-8-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H23N3S/c1-4-19(5-2)12-11-17-14-8-6-7-13-15(20-3)9-10-18-16(13)14/h6-10,17H,4-5,11-12H2,1-3H3 |
Clé InChI |
PXZJKGBRFSFURW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=CC=CC2=C(C=CN=C21)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


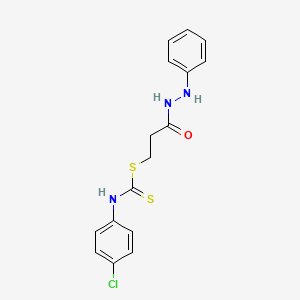
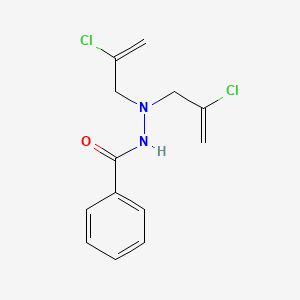
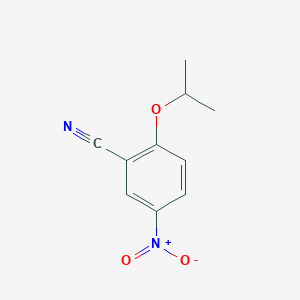
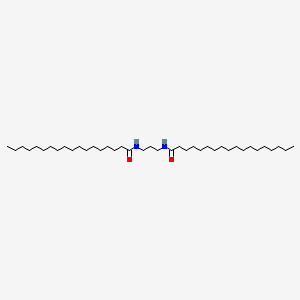
![((1aR,6aR)-Hexahydrocyclopropa[b]pyrrolizin-5a(3H)-yl)methanol](/img/structure/B14004210.png)
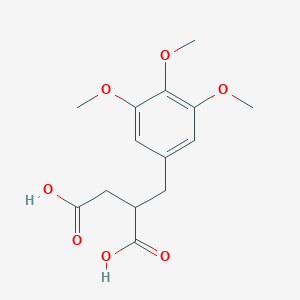
![1-[(2-Bromoethyl)sulfanyl]-2-chlorobenzene](/img/structure/B14004219.png)
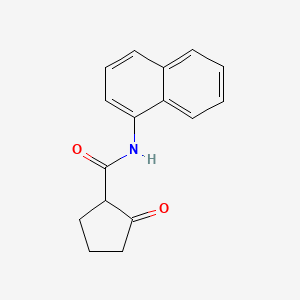
![4,4-Bis(4-{[(4-methylphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14004233.png)
